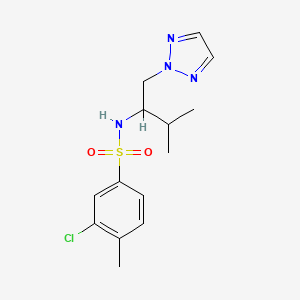

![molecular formula C27H23N3O3S B3017246 2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 892293-21-9](/img/structure/B3017246.png)

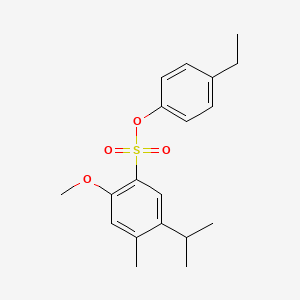

2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyran[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" is a novel heterocyclic compound that belongs to the class of dihydropyrano[3,2-c]benzothiazines. These compounds are of interest due to their potential biological activities and their use in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of related dihydropyrano[3,2-c]benzothiazine derivatives typically involves multicomponent reactions. For instance, a three-component interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles can lead to the formation of 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The synthesis process can be controlled to favor the formation of the desired compounds by understanding the reaction mechanism, which includes the formation of bis-adducts as an intermediate stage.

Molecular Structure Analysis

The molecular structure of compounds in this class has been confirmed by various analytical techniques, including single crystal X-ray diffraction . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds similar to the one have shown the ability to undergo further chemical transformations. For example, the reaction of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides with various reagents leads to the formation of new series of pyranobenzothiazines with potential inhibitory activity against monoamine oxidase enzymes . This indicates that the compound may also be amenable to a range of chemical reactions that could modify its biological activity or physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyran[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" are not detailed in the provided papers, related compounds typically exhibit properties that make them suitable for biological studies. These properties may include solubility in various solvents, stability under physiological conditions, and the presence of functional groups that can interact with biological macromolecules .

科学的研究の応用

Synthesis and Biological Evaluation

2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is part of a class of compounds explored for their potential in biological applications. A study by Ahmad et al. (2019) focused on the synthesis and biological evaluation of a series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, which are closely related to the compound . These compounds were assessed for their inhibitory activity against monoamine oxidase A and B, revealing that certain derivatives, specifically 6d and 7q, showed selective inhibition towards monoamine oxidase A, whereas 6h and 7r were identified as selective and potent inhibitors of monoamine oxidase B. Additionally, compound 7l demonstrated dual inhibition towards both isozymes, suggesting potential therapeutic applications in conditions related to monoamine oxidase activity (Ahmad et al., 2019).

Multicomponent Synthesis and Mechanistic Insights

Another aspect of research on this compound involves its synthesis through multicomponent reactions. Lega et al. (2016) reported on the peculiarities of multicomponent synthesis involving 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, a structural framework similar to the compound of interest. This study highlights the intricate reaction mechanisms and the formation of novel products, such as stable triethylammonium salts, through this process. The research provides valuable insights into controlling reaction selectivity, which is crucial for synthesizing complex heterocyclic compounds (Lega et al., 2016).

Antimicrobial Activity and Structural Analysis

Investigations into the antimicrobial properties of related compounds also form a significant part of the research. Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction involving 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These compounds were then evaluated for their antibacterial and antifungal activities, providing a foundation for further exploration of the antimicrobial potential of similar compounds (Lega et al., 2017).

特性

IUPAC Name |

2-amino-4-(4-methylphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-17-11-13-19(14-12-17)24-22(15-28)27(29)33-25-21-9-5-6-10-23(21)30(34(31,32)26(24)25)16-20-8-4-3-7-18(20)2/h3-14,24H,16,29H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRKQSMAJURKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

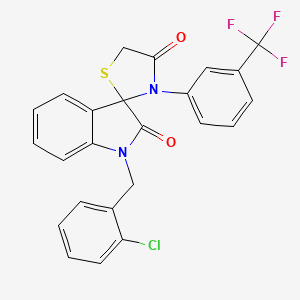

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

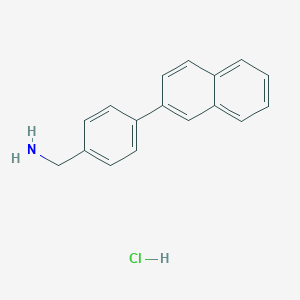

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

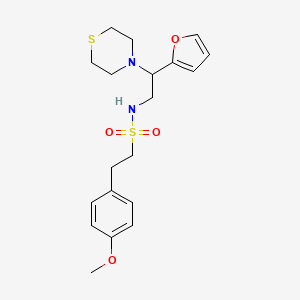

![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)